3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials may include 4-ethoxyphenyl derivatives, 3-fluorobenzyl compounds, and benzothienopyrimidine precursors. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the ethoxy group to the phenyl ring.
Sulfurization: Incorporation of the sulfanyl group.
Cyclization: Formation of the benzothienopyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-ethoxyphenyl)-2-[(3-bromobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H23FN2O2S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23FN2O2S2/c1-2-30-19-12-10-18(11-13-19)28-24(29)22-20-8-3-4-9-21(20)32-23(22)27-25(28)31-15-16-6-5-7-17(26)14-16/h5-7,10-14H,2-4,8-9,15H2,1H3 |
InChI Key |
UPHOUGRUAUOTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)F)SC5=C3CCCC5 |
Origin of Product |
United States |
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